molecular formula C4H14Cl2N2S B2375913 2-(2-Aminoethylamino)ethanethiol;dihydrochloride CAS No. 14706-38-8

2-(2-Aminoethylamino)ethanethiol;dihydrochloride

Cat. No.: B2375913
CAS No.: 14706-38-8
M. Wt: 193.13
InChI Key: IAPVTWYMINAAGA-UHFFFAOYSA-N
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Description

It is a thiol compound that can scavenge free radicals and protect cells from oxidative damage. This compound has been extensively studied for its potential to mitigate radiation and chemotherapy-induced toxicity.

Scientific Research Applications

2-(2-Aminoethylamino)ethanethiol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of ligands and formation constants with copper (II) complexes, highlighting its utility in selective recognition processes.

    Biology: Acts as a radioprotector and antimutagenic agent, protecting cells from the cytotoxic and mutagenic effects of chemotherapy drugs like cis-diamminedichloroplatinum (cis-DDP).

    Medicine: Studied for its potential therapeutic effects in mitigating radiation-induced damage and chemotherapy-induced toxicity.

    Industry: Utilized in the development of protective agents and antioxidants.

Mechanism of Action

Pharmacokinetics

suggests that it may have good bioavailability

Action Environment

The compound is stable but hygroscopic . It should be stored in a dry environment to maintain its efficacy and stability . Environmental factors such as humidity could potentially influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethylamino)ethanethiol;dihydrochloride typically involves the reaction of 2-aminoethanethiol with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethylamino)ethanethiol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can act as a reducing agent due to the presence of the thiol group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reactions typically involve alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: The compound itself acts as a reducing agent, so no major products are formed.

    Substitution: Various substituted derivatives depending on the reactants used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercaptoethylamine hydrochloride (Cysteamine hydrochloride)
  • 3-Amino-1-propanethiol hydrochloride
  • 6-Amino-1-hexanethiol hydrochloride

Uniqueness

2-(2-Aminoethylamino)ethanethiol;dihydrochloride is unique due to its dual functionality as both a thiol and an amine, allowing it to participate in a wide range of chemical reactions. Its ability to protect against radiation and chemotherapy-induced toxicity sets it apart from other similar compounds.

Properties

IUPAC Name

2-(2-aminoethylamino)ethanethiol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2S.2ClH/c5-1-2-6-3-4-7;;/h6-7H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPVTWYMINAAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCS)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14706-38-8
Record name 2-[(2-aminoethyl)amino]ethane-1-thiol dihydrochloride
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